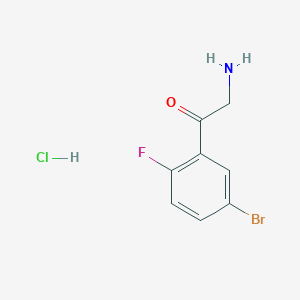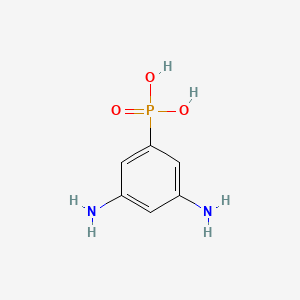
2-Fluoro-3-iodophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrFIO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodophenacyl bromide typically involves the following steps:
Bromination of 2-Fluoro-3-iodoacetophenone: The starting material, 2-Fluoro-3-iodoacetophenone, is brominated using bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodophenacyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl compounds or alkynyl derivatives, depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodophenacyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodophenacyl bromide depends on the specific reaction it undergoes:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Cross-Coupling Reactions: The iodine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-iodoacetophenone: The precursor to 2-Fluoro-3-iodophenacyl bromide, differing by the presence of a carbonyl group instead of a bromine atom.
Phenacyl Bromide: Lacks the fluorine and iodine substitutions, making it less versatile in certain synthetic applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and versatility in organic synthesis. The combination of these substituents allows for selective functionalization and the formation of complex molecules .
Propiedades
Fórmula molecular |
C8H5BrFIO |
|---|---|
Peso molecular |
342.93 g/mol |
Nombre IUPAC |
2-bromo-1-(2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
Clave InChI |
XHSZHDOJQDQCBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
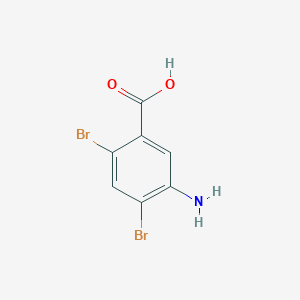
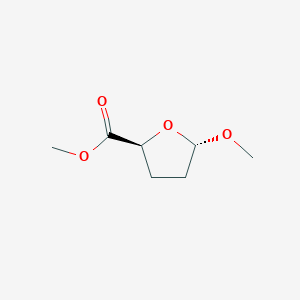
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
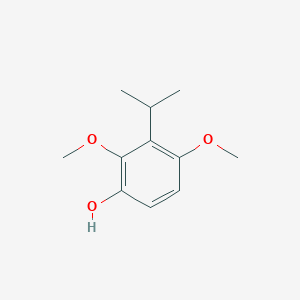
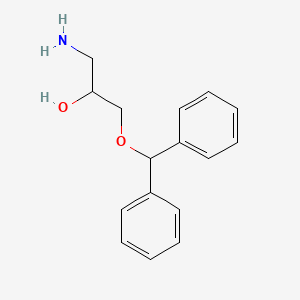
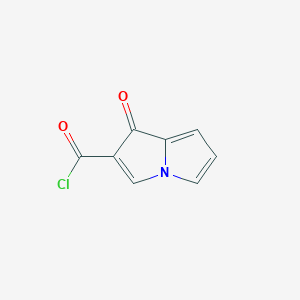
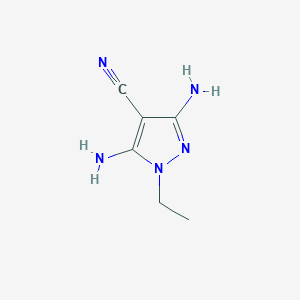

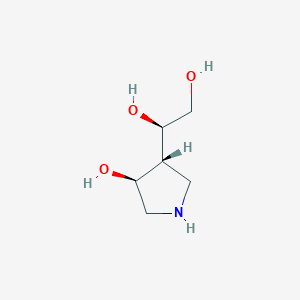
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
